3-Indolylacetone
Overview
Description
3-Indolylacetone is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100751. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Plant Growth and Development : 3-Indolylacetic acid (IAA), a derivative of 3-Indolylacetone, is a major auxin in higher plants, playing a crucial role in plant growth and development. Radiosynthesis of C-11 labeled auxin (3-Indolyl[1-11C]acetic Acid) and its derivatives from this compound has allowed in vivo imaging of its distribution and movement in whole plants, providing valuable insights into plant physiology (Reid et al., 2011).
Coordination Chemistry : A study on the coordination of indole derivatives to platinum(II) and palladium(II) ions revealed that compounds like indole-3-acetamide, derived from this compound, can form complex structures with these metals. This has implications for understanding the binding of tryptophan residues to metal ions in proteins, which is crucial for various biological processes (Kaminskaia et al., 2000).
Biochemical Pathways : Research has indicated that 3-Indolylacetonitrile, a related compound, may function as a plant growth regulator or be converted within the plant to a substance with growth-regulating properties. This highlights its potential role in influencing plant biochemical pathways (Osborne, 1952).
Cancer Research : The effects of indole and its derivatives, including this compound, have been studied on carcinogen-metabolizing hepatic mixed-function oxidases. Understanding how these compounds influence enzyme activities can provide insights into their potential use in cancer prevention and therapy (Arcos et al., 1980).
Pharmacological Applications : The synthesis and functionalization of indoles, including those derived from this compound, have been a significant area of research due to their presence in numerous biologically active compounds. Palladium-catalyzed reactions have been particularly important for creating complex molecules with therapeutic potential (Cacchi & Fabrizi, 2005).
Microbial Biotransformation : Microorganisms have been used to modify the chemical structure of indole compounds, including this compound. For instance, fungi like Beauveria bassiana and Aspergillus niger can transform these compounds, showcasing the potential of using microorganisms for the chemical transformation and potential drug synthesis (Boaventura et al., 2004).
Mechanism of Action
Target of Action
3-Indolylacetone, also known as Indole-3-acetone, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may interact with a variety of targets within the body.
Mode of Action
For instance, some indole derivatives have been shown to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
For example, indole-3-acetic acid (IAA), a plant hormone, is produced by the degradation of tryptophan in higher plants . The biosynthesis pathways reported in microorganisms include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway .
Pharmacokinetics
It can be analyzed by reverse phase (rp) hplc method with simple conditions .
Action Environment
It’s worth noting that the activity of many indole derivatives can be influenced by various factors, including ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
3-Indolylacetone, like other indole derivatives, plays a significant role in biochemical reactions. It is involved in the metabolism of tryptophan, an essential amino acid . The metabolism of tryptophan leads to the synthesis of other indole derivatives, including indole-3-lactic acid (ILA), indole-3-propionic acid (IPA), and indole-3-acetic acid (IAA) . These derivatives interact with various enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, indole derivatives, including this compound, have been found to modulate immunity by influencing the differentiation of immune cells and the synthesis of cytokines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It interacts with biomolecules, potentially influencing enzyme activity and gene expression
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathways of tryptophan . It interacts with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Properties
IUPAC Name |
1-(1H-indol-3-yl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8(13)6-9-7-12-11-5-3-2-4-10(9)11/h2-5,7,12H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVHYJKRIKBISQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20152676 | |
Record name | 3-Indolylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20152676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201-26-9 | |
Record name | Indole-3-acetone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1201-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Indolylacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001201269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Indolylacetone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100751 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Indolylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20152676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1H-indol-3-yl)acetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.505 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-INDOLYLACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YSP0BPC6X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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